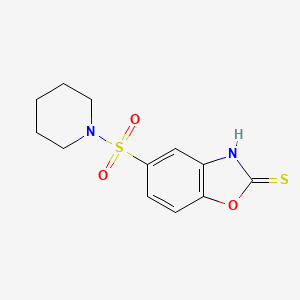
5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol is a heterocyclic compound that features a benzoxazole ring fused with a piperidine sulfonyl group and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol typically involves the following steps:
Formation of Piperidine-1-sulfonyl Chloride: This is achieved by reacting piperidine with chlorosulfonic acid.
Cyclization to Form Benzoxazole: The piperidine-1-sulfonyl chloride is then reacted with 2-aminothiophenol under basic conditions to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocycles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Nucleophiles: Amines, alcohols.
Cyclization Agents: Strong bases like sodium hydride.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Substituted Benzoxazoles: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Material Science: Incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its sulfonyl group.
Antimicrobial Activity: Exhibits antimicrobial properties, making it useful in developing new antibiotics.
Medicine
Drug Development: Potential use in the development of drugs targeting specific enzymes or receptors.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The thiol group can also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5-(Piperidine-1-sulfonyl)-1,3-benzoxazole: Lacks the thiol group, making it less reactive in redox reactions.
1,3-Benzoxazole-2-thiol: Lacks the piperidine sulfonyl group, reducing its potential for enzyme inhibition.
Uniqueness
5-(Piperidine-1-sulfonyl)-1,3-benzoxazole-2-thiol is unique due to the presence of both the sulfonyl and thiol groups, which confer a combination of reactivity and binding affinity that is not found in similar compounds.
Propiedades
IUPAC Name |
5-piperidin-1-ylsulfonyl-3H-1,3-benzoxazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c15-19(16,14-6-2-1-3-7-14)9-4-5-11-10(8-9)13-12(18)17-11/h4-5,8H,1-3,6-7H2,(H,13,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREGMSDBKOWQDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40368676 |
Source


|
| Record name | 5-(Piperidine-1-sulfonyl)-benzooxazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658005 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26196-35-0 |
Source


|
| Record name | 5-(Piperidine-1-sulfonyl)-benzooxazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40368676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349592.png)


![Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1349601.png)

![2-[(2-Chloro-phenylamino)-methyl]-phenol](/img/structure/B1349618.png)
![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)
![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)

![7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1349636.png)

![Glycine, N-[(2,6-difluorophenyl)sulfonyl]-](/img/structure/B1349648.png)
![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)

